2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c1-15-9-10-17(16(2)12-15)13-21(28)27(14-18-6-3-4-11-25-18)23-26-22-19(24)7-5-8-20(22)29-23/h3-12H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKDVKTVUNDALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for its bioavailability. The compound has been characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis. It has good thermal stability and electrochemical stability.
Result of Action
The compound exhibits fluorescence properties. Due to the characteristics of excited-state intramolecular proton transfer (ESIPT), the compound shows green emission in solution and solid films. After coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes.
Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic molecule that belongs to the class of thiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19FN2OS |
| Molecular Weight | 344.42 g/mol |
| CAS Number | [Pending registration] |
Thiazole derivatives typically exhibit their biological effects through interaction with various molecular targets:
- Enzyme Inhibition : Many thiazole compounds act as inhibitors for specific enzymes involved in disease pathways. For instance, they may inhibit proteases or kinases critical for cancer cell proliferation.
- Receptor Modulation : These compounds can also interact with cellular receptors, modulating signaling pathways that affect cell survival and apoptosis.
Anticancer Activity
Research has indicated that thiazole derivatives possess significant anticancer properties. The compound under consideration has been evaluated for its effect on various cancer cell lines.
- In vitro Studies :
- The compound demonstrated cytotoxicity against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.
- IC50 values were determined through MTT assays, showing that the compound effectively reduces cell viability in a dose-dependent manner.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been extensively studied:
- The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- Zone of inhibition tests confirmed its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components:
- The presence of electron-withdrawing groups (like fluorine) at specific positions enhances biological potency.
- Substituents on the phenyl ring significantly affect lipophilicity and membrane permeability, which are crucial for cellular uptake.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the compound's effect on apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V binding in treated cells, indicating enhanced apoptosis.
- Antimicrobial Efficacy Study : A comparative study showed that the compound outperformed traditional antibiotics in inhibiting bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Q & A
Basic: What are the key steps in synthesizing 2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide, and how is purity ensured?
Methodological Answer:
Synthesis typically involves:
- Amide bond formation between the 4-fluorobenzo[d]thiazol-2-amine and activated acetamide intermediates under reflux in aprotic solvents (e.g., DMF) .
- N-Alkylation of the secondary amine using pyridin-2-ylmethyl halides, requiring controlled temperatures (60–80°C) and base catalysts (e.g., K₂CO₃) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
Purity assurance : - Monitor reactions using TLC (Rf tracking) .
- Confirm final compound integrity via ¹H/¹³C NMR (structural elucidation) and HRMS (mass validation) .
Basic: How is the structural conformation of this compound validated?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (6.5–8.5 ppm), methyl groups (2.1–2.5 ppm), and fluorinated/thiocarbonyl moieties .
- 2D NMR techniques (HSQC, HMBC): Map connectivity between the pyridinylmethyl, benzo[d]thiazole, and acetamide groups .
- X-ray crystallography (if crystals form): Resolve spatial arrangement of substituents, as seen in structurally related compounds .
Advanced: How to design experiments analyzing this compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, given the compound’s heterocyclic motifs (e.g., benzo[d]thiazole, pyridine) .
- Competitive binding assays : Use fluorescence polarization with labeled ATP analogs to measure IC₅₀ values .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding poses, guided by crystallographic data of homologous targets .
- Validation : Cross-correlate computational results with mutagenesis studies on key residues (e.g., hinge-region lysines) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Purity verification : Reanalyze batches via HPLC (≥95% purity; C18 column, acetonitrile/water mobile phase) .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis assays) .
- Orthogonal assays : Compare results from fluorescence-based assays with radiometric or SPR-based methods to rule out artifacts .
Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced potency?
Methodological Answer:
- Scaffold modulation : Synthesize analogs with substituents at the 2,4-dimethylphenyl group (e.g., halogens, methoxy) to probe steric/electronic effects .
- Bioisosteric replacement : Replace the benzo[d]thiazole with imidazo[1,2-a]pyridine to assess solubility impacts .
- Pharmacophore mapping : Use MOE or Phase to identify critical interaction points (e.g., hydrogen bonds with pyridine-N) .
Advanced: How to assess pharmacokinetic properties (e.g., metabolic stability)?
Methodological Answer:
- Microsomal stability assays : Incubate with rat/human liver microsomes (1 mg/mL, NADPH cofactor) and quantify parent compound via LC-MS/MS at 0/30/60 min .
- Plasma protein binding : Use equilibrium dialysis (37°C, 4 hours) to measure unbound fraction .
- Caco-2 permeability : Assess intestinal absorption potential (Papp values >1×10⁻⁶ cm/s indicates high permeability) .
Advanced: What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Employ a triple quadrupole mass spectrometer (ESI+ mode) with MRM transitions for quantification .
- Column: Kinetex C18 (2.6 µm, 100 Å).
- Mobile phase: 0.1% formic acid in water/acetonitrile.
- Sample preparation : Protein precipitation (acetonitrile) or SPE (Oasis HLB cartridges) for plasma/brain homogenates .
Advanced: How to troubleshoot low yields in N-alkylation steps?
Methodological Answer:
- Solvent optimization : Switch from DMF to THF or dichloromethane to reduce side reactions .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or KI (for Finkelstein conditions) .
- Temperature control : Use microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
